O-Phospho-DL-threonine

Enzyme kinetics Stereoselectivity Phosphatase assay

O-Phospho-DL-threonine is the racemic mixture of phosphorylated threonine, distinct from the single-enantiomer L-form. Its DL configuration provides both stereoisomers in a single preparation, enabling direct V(max) and K(m) comparison for phosphatase characterization. Wheat germ acid phosphatase exhibits a V(L)/V(D) ratio of 24, making this substrate the benchmark for stereoselectivity validation. It is uniquely required for the immobilized-enzyme preparative resolution of D,L-threonine, yielding gram quantities of optically pure L-threonine. As a certified reference standard for OPA-derivatized HPLC and GC-MS metabolomics, it resolves O-phosphothreonine in the presence of excess O-phosphoserine. Crystalline powder with a characterized hydrogen-bonding network; stable under recommended storage.

Molecular Formula C4H10NO6P
Molecular Weight 199.10 g/mol
CAS No. 1114-81-4
Cat. No. B555207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Phospho-DL-threonine
CAS1114-81-4
SynonymsO-phospho-L-threonine; phosphothreonine; L-ThreonineO-phosphate; 1114-81-4; L-ThreonineO-3-phosphate; O-Phosphothreonine; L-Threoninephosphate; SynonymsSources; Threoniniumdihydrogenphosphate; (2S,3R)-2-amino-3-(phosphonooxy)butanoicacid; (S)-2-Amino-3-hydroxybutanoicacid3-phosphate; PHOSPHONOTHREONINE; TPO; Threonine,O-phosphono-; phospho-l-threonine; O3-phosphothreonine; O-phosphono-L-threonine; threoninephosphateester; H-Thr(PO3H2)-OH; UNII-3L4WX7B1EI; AC1MMY96; AC1Q29DC; SCHEMBL42675; C4H10NO6P; P1053_SIGMA
Molecular FormulaC4H10NO6P
Molecular Weight199.10 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)OP(=O)(O)O
InChIInChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)
InChIKeyUSRGIUJOYOXOQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Phospho-DL-threonine (CAS 1114-81-4): A Racemic Phosphorylated Threonine Standard for Stereoselective Enzyme Studies and Metabolomics


O-Phospho-DL-threonine is the racemic mixture (DL-form) of phosphorylated threonine, a zwitterionic amino acid derivative with the molecular formula C₄H₁₀NO₆P and molecular weight 199.1 g/mol . It serves as a substrate for phosphatase enzymes and as an analytical reference standard in metabolomics and proteomics studies [1][2]. Unlike its single-enantiomer counterpart O-phospho-L-threonine (the naturally occurring form in phosphorylated proteins), the DL-racemic mixture provides a distinct tool for investigating stereoselectivity in enzymatic dephosphorylation reactions [1].

Why O-Phospho-DL-threonine Cannot Be Substituted with O-Phospho-L-threonine or Other Phosphoamino Acids in Stereoselective and Analytical Applications


Generic substitution between O-phospho-DL-threonine and O-phospho-L-threonine or other phosphoamino acid analogs (e.g., O-phospho-DL-serine) fails due to fundamental differences in enzyme recognition, chromatographic behavior, and solid-state properties. Acid phosphatases from wheat germ and potato exhibit pronounced stereoselectivity, hydrolyzing the L-ester of O-phosphothreonine substantially faster than its D-counterpart, with wheat germ acid phosphatase showing a V(L)/V(D) ratio of 24 [1]. This stereochemical discrimination renders the DL-racemic mixture functionally distinct from the pure L-enantiomer in enzymatic assays. Furthermore, chromatographic separation protocols developed for O-phosphothreonine are specifically optimized to distinguish this analyte from O-phosphoserine under defined buffer conditions [2], meaning that substituting one phosphoamino acid for another compromises analytical resolution. In the solid state, the hydrogen-bonded network of O-phospho-DL-threonine crystals differs fundamentally from that of its serine analog, which adopts a different conformation about the Cβ–Oγ–P phosphate ester bond [3], impacting crystallinity, solubility, and handling properties during procurement and experimental use.

O-Phospho-DL-threonine: Comparative Evidence Guide for Scientific Selection


Stereoselective Hydrolysis by Acid Phosphatases: V(L)/V(D) = 24 for Wheat Germ Enzyme

In a direct kinetic comparison of L- and D-O-phosphothreonine hydrolysis, wheat germ acid phosphatase exhibited marked stereoselectivity with a maximal velocity ratio V(L)/V(D) of 24 and a Michaelis constant ratio K(m,L)/K(m,D) of 0.17 [1]. Potato acid phosphatase also showed stereoselectivity but with lower magnitude than the wheat germ enzyme. In contrast, alkaline phosphatases from calf intestine and E. coli demonstrated comparable reactivities toward both optical isomers, indicating that stereoselective discrimination is enzyme-class dependent [1]. The DL-racemic mixture of O-phosphothreonine is therefore the requisite starting material for enzymatic resolution applications aimed at producing enantiopure L-threonine and O-phospho-D-threonine.

Enzyme kinetics Stereoselectivity Phosphatase assay Preparative resolution

Solid-State Hydrogen-Bonding Network: Threonine vs. Serine Phosphoamino Acid Conformational Divergence

X-ray crystallographic analysis reveals that O-phospho-DL-threonine and O-phospho-L-threonine adopt nearly identical molecular conformations and nearest-neighbor hydrogen-bonded environments in the solid state, with characteristic hydrogen bond distances of (O···O) = 2.55(3) Å and (N···O) = 2.84(4) Å [1]. This similarity between racemic and enantiomeric crystals of the threonine compound stands in marked contrast to the behavior of the analogous serine compounds: earlier studies demonstrated that O-phosphoserine zwitterions adopt different conformations about the Cβ–Oγ–P phosphate ester bond and form different hydrogen-bonded surroundings [1]. This class-level divergence indicates that the methyl-bearing threonine side chain imposes distinct conformational constraints relative to the unsubstituted serine analog.

Crystallography Hydrogen bonding Solid-state chemistry Structural biology

Chromatographic Resolution: O-Phosphothreonine Quantitation in Presence of Excess O-Phosphoserine

A reverse-phase HPLC method using o-phthalaldehyde (OPA) derivatization with fluorescence detection has been developed to resolve and quantitate O-phosphoserine, O-phosphothreonine, and O-phosphotyrosine [1]. Critically, the buffer system was optimized such that very small amounts of O-phosphothreonine could be detected and quantitated in the presence of very large amounts of O-phosphoserine [1]. This analytical selectivity is essential because O-phosphoserine is typically far more abundant than O-phosphothreonine in protein hydrolysates and biological samples; without optimized separation conditions, the O-phosphothreonine signal would be obscured by the dominant O-phosphoserine peak.

HPLC Phosphoamino acid analysis Analytical chemistry Proteomics

DL-Racemic Mixture as Key Intermediate for Preparative Enzymatic Resolution to Optically Pure Products

O-Phospho-DL-threonine serves as the essential racemic starting material for a preparative-scale enzymatic resolution protocol that yields gram quantities of L-threonine of high optical purity and O-phospho-D-threonine [1]. The process involves chemical O-phosphorylation of D,L-threonine to generate O-phospho-DL-threonine, followed by asymmetric hydrolysis catalyzed by immobilized wheat germ acid phosphatase (in k-carrageenan gel, crosslinked with glutaraldehyde). The immobilized enzyme selectively hydrolyzes the L-ester while leaving the D-ester intact [1]. This resolution approach was tested against other racemic alcohols (serine, 2-amino-1-butanol, 1-amino-2-propanol, 2-octanol, menthol), but the enzyme proved either insufficiently stereoselective or too slow for preparative resolutions in those cases [1].

Biocatalysis Chiral resolution Preparative synthesis Immobilized enzymes

Metabolomic Identification in Disease States: Lung Cancer Biomarker Panel with COPD Association

O-Phospho-DL-threonine has been identified via GC-MS as a metabolomic analyte in lung cancer patients with chronic obstructive pulmonary disease (COPD) . This identification establishes the compound as a validated reference material for targeted metabolomics workflows in oncology research. The racemic DL-form provides a cost-effective alternative to the single L-enantiomer for method development and calibration purposes, particularly when the analytical method (GC-MS) does not discriminate between enantiomers.

Metabolomics Biomarker discovery GC-MS Cancer metabolism

Solid-State Interactions: Potassium, Sodium, and Ammonium Salt Forms of O-Phospho-DL-threonine

The crystal structures of O-phospho-DL-threonine in potassium, sodium, and ammonium salt environments have been systematically characterized [1]. The formation and crystallization of O-phospho-DL-threonine in these various salt forms demonstrates the compound's capacity for diverse solid-state interactions, which is relevant for formulation development, solubility enhancement, and the design of crystalline materials [1]. This structural versatility contrasts with the more limited documented salt-form diversity of the pure L-enantiomer, though quantitative solubility comparisons across salt forms are not provided in the available source.

Crystal engineering Salt formation Solid-state chemistry Formulation development

O-Phospho-DL-threonine: Validated Application Scenarios for Research Procurement and Industrial Use


Enzymatic Stereoselectivity Assays and Phosphatase Activity Characterization

O-Phospho-DL-threonine is the substrate of choice for characterizing the stereoselectivity of novel or known phosphatases, including acid phosphatases from plant sources (wheat germ, potato) and alkaline phosphatases (calf intestine, E. coli). The racemic mixture provides both L- and D-enantiomers in a single substrate preparation, enabling direct comparison of V(max) and K(m) values for each stereoisomer under identical assay conditions [1]. The documented stereoselectivity of wheat germ acid phosphatase (V(L)/V(D) = 24; K(m,L)/K(m,D) = 0.17) serves as a benchmark for validating enzyme activity and purity in quality control workflows [1].

Preparative-Scale Enzymatic Resolution for Optically Pure Threonine and Phosphothreonine Derivatives

O-Phospho-DL-threonine is the required starting material for the immobilized wheat germ acid phosphatase-catalyzed preparative resolution of D,L-threonine, a validated protocol that yields gram quantities of optically pure L-threonine and O-phospho-D-threonine [1]. This application is uniquely enabled by the compound's racemic nature; the immobilized enzyme selectively hydrolyzes the L-ester while sparing the D-ester, achieving separation that is not feasible with other racemic alcohols such as serine or menthol, which the same enzyme processes with insufficient stereoselectivity [1].

Analytical Reference Standard for HPLC and GC-MS Phosphoamino Acid Quantitation

O-Phospho-DL-threonine functions as a certified reference standard for calibrating reverse-phase HPLC systems employing OPA derivatization and fluorescence detection, as well as GC-MS metabolomics workflows [1][2]. The validated HPLC method enables detection of O-phosphothreonine at low abundance in the presence of excess O-phosphoserine, a common analytical challenge in protein hydrolysate and biological sample analysis [1]. In GC-MS metabolomics, the compound has been specifically identified in lung cancer patient cohorts with COPD, supporting its use as a method-validation standard for oncology biomarker discovery [2].

Solid-State Crystallography and Salt-Form Screening for Formulation Development

O-Phospho-DL-threonine's characterized crystal structures in potassium, sodium, and ammonium salt environments provide a foundation for solid-form screening in pharmaceutical or industrial formulation development [1]. The documented hydrogen-bonding network, with characteristic (O···O) = 2.55(3) Å and (N···O) = 2.84(4) Å distances, and the conformational similarity between racemic and enantiomeric crystals (distinct from the serine analog's behavior) inform predictions of crystallinity, solubility, and long-term storage stability [2].

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